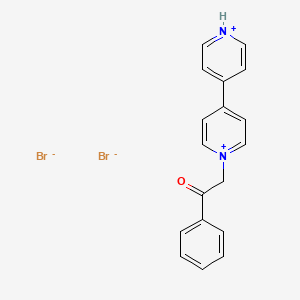
1-(2-Oxo-2-phenylethyl)-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bipyridinium core and a phenylethyl group. Its applications span across chemistry, biology, medicine, and industry, making it a subject of extensive research.
Preparation Methods
The synthesis of 1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 2-oxo-2-phenylethyl bromide in the presence of a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridinium core allows for substitution reactions, where different functional groups can be introduced using appropriate reagents. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with specific molecular targets. The bipyridinium core can engage in electron transfer processes, while the phenylethyl group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide can be compared with other similar compounds, such as:
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 1-(2-oxo-2-phenylethyl)pyridinium chloride These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the bipyridinium core and the phenylethyl group in 1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
183540-82-1 |
|---|---|
Molecular Formula |
C18H16Br2N2O |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
1-phenyl-2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)ethanone;dibromide |
InChI |
InChI=1S/C18H15N2O.2BrH/c21-18(17-4-2-1-3-5-17)14-20-12-8-16(9-13-20)15-6-10-19-11-7-15;;/h1-13H,14H2;2*1H/q+1;;/p-1 |
InChI Key |
XYNANNHQXVGBOC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



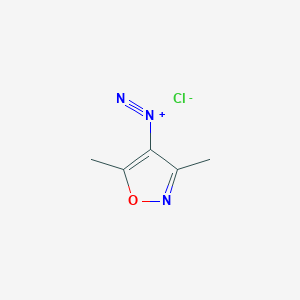
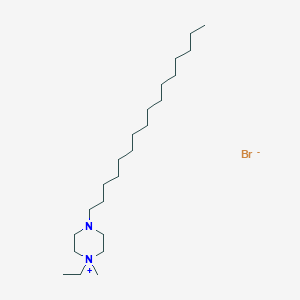

![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)
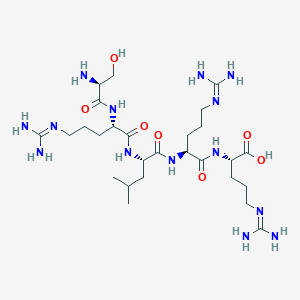


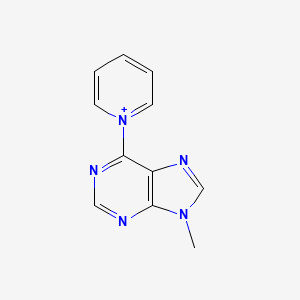
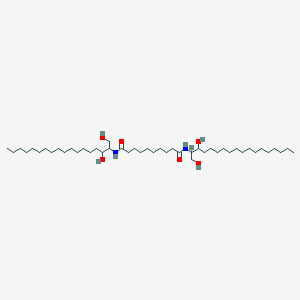

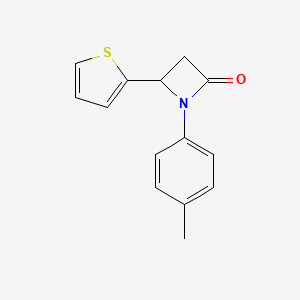
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
